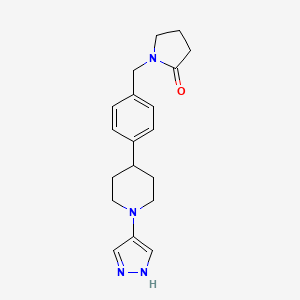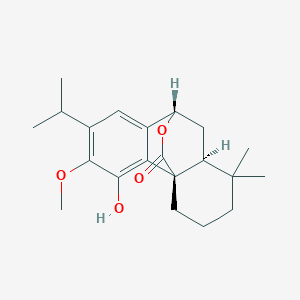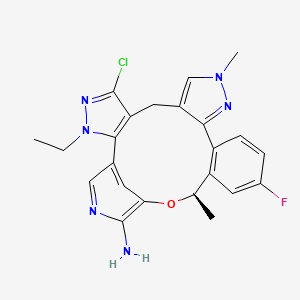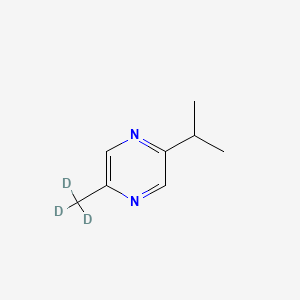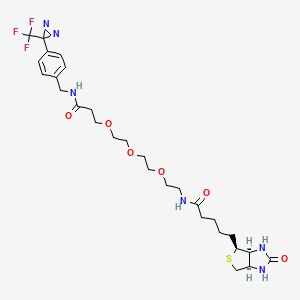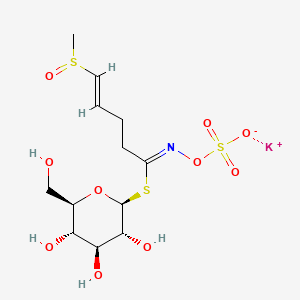
Manganese tripeptide-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese tripeptide-1 is synthesized through a series of peptide coupling reactions. The process typically involves the sequential addition of amino acids to form the tripeptide chain, followed by the incorporation of manganese ions. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Manganese tripeptide-1 undergoes various chemical reactions, including:
Oxidation: The manganese ion in the peptide can participate in redox reactions, leading to the formation of different oxidation states.
Reduction: The peptide can be reduced under specific conditions to alter its chemical properties.
Substitution: The peptide can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can exhibit different biological activities .
Scientific Research Applications
Manganese tripeptide-1 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its redox properties.
Biology: Studied for its role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions and promoting wound healing.
Industry: Utilized in the formulation of anti-aging and anti-inflammatory skincare products.
Mechanism of Action
The mechanism of action of manganese tripeptide-1 involves its interaction with cellular targets and pathways. The peptide can modulate the activity of enzymes and proteins involved in cellular signaling, leading to the regulation of various biological processes. For example, it can enhance collagen production and reduce inflammation by downregulating pro-inflammatory cytokines .
Comparison with Similar Compounds
Manganese tripeptide-1 is often compared with other bioactive peptides such as copper tripeptide-1 and palmitoyl pentapeptide-4. While all these peptides exhibit anti-aging properties, this compound is unique due to its specific interaction with manganese ions, which enhances its antioxidant and anti-inflammatory effects .
List of Similar Compounds
- Copper tripeptide-1
- Palmitoyl pentapeptide-4
- Carnosine
- Soybean peptide
- Black rice oligopeptides
Properties
Molecular Formula |
C14H21MnN6O4 |
|---|---|
Molecular Weight |
392.29 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;manganese(3+) |
InChI |
InChI=1S/C14H23N6O4.Mn/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q-1;+3/p-2/t10-,11-;/m0./s1 |
InChI Key |
RRJBNSKBENJJDA-ACMTZBLWSA-L |
Isomeric SMILES |
C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Mn+3] |
Canonical SMILES |
C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Mn+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


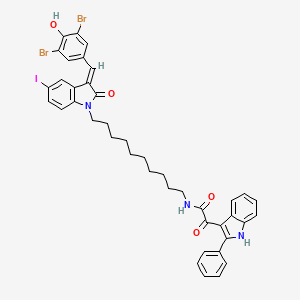
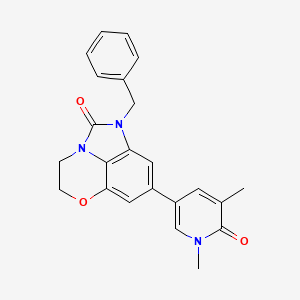


![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
